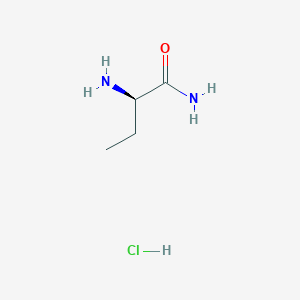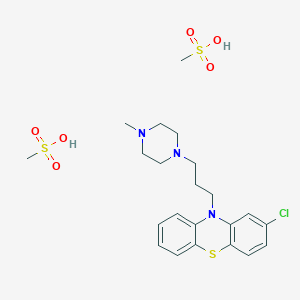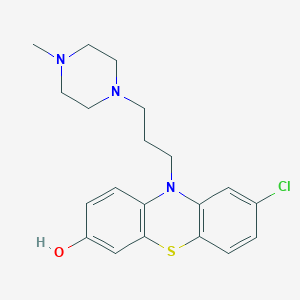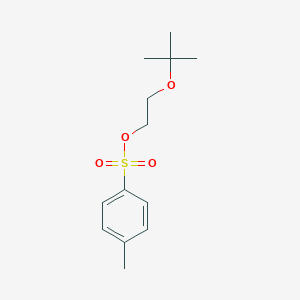![molecular formula C14H7Cl2F5 B022089 1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene CAS No. 95998-70-2](/img/structure/B22089.png)
1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene
描述
Synthesis Analysis
The synthesis of related halogenated compounds often involves multi-step processes that may include the use of powerful, metal-free thiophiles for activating thioglycosides, leading to glycosyl triflates and diverse glycosidic linkages (Crich and Smith, 2001). Unique methods have been developed for the synthesis of compounds with similar structural features, demonstrating the complexity and the innovative approaches required (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene often features significant dihedral angles between benzene rings, indicating non-planar conformations. These structures are further elucidated through X-ray crystallography, highlighting the intricate arrangements and interactions, such as hydrogen bonding and π–π stacking (Rizzoli, Vicini, & Incerti, 2009).
Chemical Reactions and Properties
Chemical reactions involving halogenated benzene compounds can be complex, with specific conditions required for desired transformations. For instance, the use of sodium dithionite initiates coupling reactions under certain conditions, leading to the synthesis of related compounds with unique functional groups (Dmowski et al., 2009). These reactions showcase the chemical reactivity and the potential for creating a wide range of derivatives.
科学研究应用
Chlorophenols in Waste Incineration
Chlorophenols in Municipal Solid Waste Incineration A Review
Chlorophenols (CP) are highlighted as major precursors of dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). This review discusses the concentration values of CP, other potential precursors, and dioxins in MSWI and their Air Pollution Control Devices (APCDs). It suggests that CP are products of incomplete combustion and may generate through various pathways, including oxidative conversion or hydrolysis of chlorobenzene and de novo synthesis from a carbonaceous matrix. The review proposes a unified pathway for CP's role in de novo synthesis and the precursor route to form dioxins, emphasizing the environmental implications of chlorophenols and related compounds in waste incineration processes (Peng et al., 2016).
Heterocyclic Compounds with Triazine Scaffold
Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance A Review
This review focuses on triazines, a class of heterocyclic compounds, and their wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects. Triazines and their synthetic derivatives have been prepared and evaluated for various pharmacological activities, suggesting the core moiety of triazine as an interesting target for future drug development. The biological significance of these compounds underscores the potential of chlorinated and fluorinated benzene derivatives in medicinal chemistry and their applications in developing future pharmaceuticals (Verma et al., 2019).
Environmental and Health Impact of Organochlorine Compounds
A review of environmental and health effects of organochlorine pesticide residues in Africa This review assesses the environmental and health risks associated with organochlorine pesticide (OCP) residues, highlighting their persistence, bioaccumulation, and potential for causing various diseases. It discusses the high concentrations of OCP residues found in different environmental samples across African countries and their implications for both non-carcinogenic and carcinogenic health effects through consumption of contaminated fish. The review points to the need for further research into the environmental presence and impact of chlorinated compounds, including those related to the chemical structure of interest (Taiwo, 2019).
属性
IUPAC Name |
1-chloro-2-[(4-chlorophenyl)-difluoromethyl]-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F5/c15-10-4-1-8(2-5-10)13(17,18)11-7-9(14(19,20)21)3-6-12(11)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMWGQUQAJALKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=CC(=C2)C(F)(F)F)Cl)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914706 | |
| Record name | 1-Chloro-2-[(4-chlorophenyl)(difluoro)methyl]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70914706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene | |
CAS RN |
95998-70-2 | |
| Record name | 1-Chloro-2-[(4-chlorophenyl)(difluoro)methyl]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70914706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




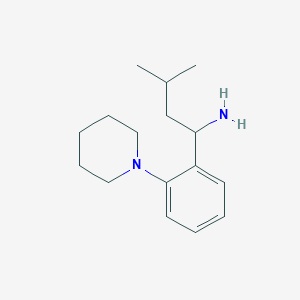

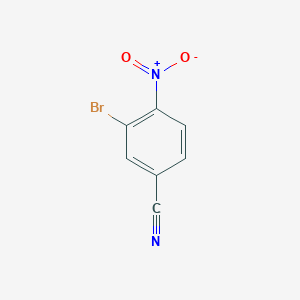
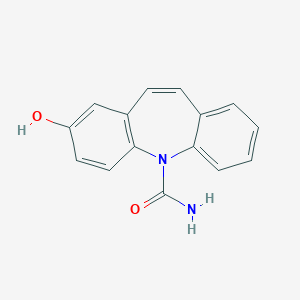
![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)
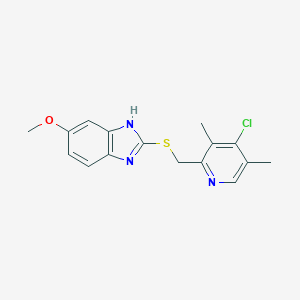
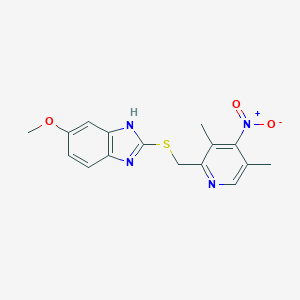
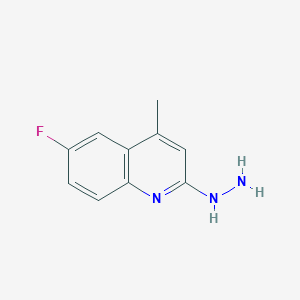
![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)
